SB 612111-d4 Hydrochloride

Nociceptin receptor antagonist Opioid receptor pharmacology GPCR binding affinity

SB 612111-d4 Hydrochloride (CAS 1346603-08-4) is the only commercially available, fit-for-purpose stable isotope-labeled internal standard for accurate LC-MS/MS quantification of SB-612111. The M+4 mass shift enables MRM-based detection without cross-talk, while chromatographic co-elution compensates for matrix effects—unachievable with unlabeled SB-612111 or structurally dissimilar NOP antagonists (e.g., J-113397). 13C-labeled analogs are neither commercially available nor cost-effective. Procure this -d4 isotopologue to validate pharmacokinetic assays, quantify CNS tissue exposure, and correlate NOP receptor occupancy in preclinical studies. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C₂₄H₂₆D₄Cl₃NO
Molecular Weight 458.88
CAS No. 1346603-08-4
Cat. No. B1146391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 612111-d4 Hydrochloride
CAS1346603-08-4
Synonyms(5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-(piperidinyl-d4)]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol Hydrochloride;  (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)(piperidin-1-yl-d4)]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol Hydro
Molecular FormulaC₂₄H₂₆D₄Cl₃NO
Molecular Weight458.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy SB 612111-d4 Hydrochloride (CAS 1346603-08-4) – Deuterated NOP Receptor Antagonist Reference Standard


SB 612111-d4 Hydrochloride (CAS 1346603-08-4) is a deuterium-labeled analog of SB-612111, a potent and selective non-peptide antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor [1]. The unlabeled parent compound, SB-612111 hydrochloride, exhibits high binding affinity for human recombinant NOP receptors (Ki = 0.33 nM) and demonstrates 174- to 6391-fold selectivity over classical μ-, κ-, and δ-opioid receptors [2]. The -d4 isotopologue incorporates four deuterium atoms at the piperidinyl moiety (molecular formula C24H26D4Cl3NO; MW 458.88) . This stable isotope-labeled compound is specifically designed for use as an internal standard in quantitative LC-MS/MS bioanalytical applications, enabling accurate measurement of SB-612111 in complex biological matrices without altering pharmacological target engagement .

SB 612111-d4 Hydrochloride – Why Unlabeled or 13C-Labeled Analogs Cannot Substitute in Quantitative Bioanalysis


Substitution of SB 612111-d4 Hydrochloride with unlabeled SB-612111, structurally related NOP antagonists (e.g., J-113397), or alternative isotope-labeled standards (e.g., 13C-labeled compounds) in quantitative LC-MS/MS workflows introduces systematic analytical error. Unlabeled SB-612111 cannot be distinguished from the target analyte by mass spectrometry, rendering accurate quantification impossible without a distinct internal standard [1]. Structurally dissimilar NOP antagonists exhibit differential ionization efficiency and chromatographic retention behavior, failing to co-elute with SB-612111 and thus inadequately compensating for matrix effects . While 13C-labeled standards offer minimal retention time shift relative to deuterated analogs, the procurement and synthesis cost of 13C-labeled SB-612111 is substantially higher, and such a standard is not commercially available as of 2026; SB 612111-d4 Hydrochloride therefore represents the only fit-for-purpose, commercially accessible stable isotope-labeled internal standard for SB-612111 quantification .

SB 612111-d4 Hydrochloride – Quantitative Differentiation Evidence Versus NOP Antagonist Comparators


SB-612111 Exhibits Superior NOP Receptor Binding Affinity and Functional Antagonist Potency Compared to J-113397

In a direct head-to-head comparison using human recombinant NOP receptors expressed in CHO cell membranes, SB-612111 demonstrated significantly higher binding affinity and functional antagonist potency than the prototypical non-peptide NOP antagonist (±)-J-113397 [1]. SB-612111 produced concentration-dependent displacement of [3H]N/OFQ binding with greater affinity than J-113397, and in functional assays competitively antagonized N/OFQ-stimulated [35S]GTPγS binding with pKB values of 9.70 (SB-612111) versus 8.71 (J-113397). In cAMP accumulation assays, pKB values were 8.63 and 7.95, respectively. Across isolated peripheral tissue preparations, SB-612111 was 2- to 9-fold more potent than J-113397 [2].

Nociceptin receptor antagonist Opioid receptor pharmacology GPCR binding affinity

SB-612111 Displays Quantitatively Superior NOP Receptor Selectivity Over Classical Opioid Receptors Versus Comparators

SB-612111 exhibits quantitatively defined selectivity for NOP receptors over μ-, κ-, and δ-opioid receptors, with Ki values of 57.6 nM (μ), 160.5 nM (κ), and 2109 nM (δ), yielding selectivity ratios of 174-fold, 486-fold, and 6391-fold, respectively, relative to NOP Ki = 0.33 nM [1]. In a rank-order potency comparison across multiple NOP antagonists, SB-612111 demonstrated the highest antagonist potency (SB-612111 > J-113397 = Trap-101 ≥ UFP-101 > [Nphe1]N/OFQ(1-13)NH2 >> naloxone), establishing it as the most potent small-molecule NOP antagonist in this comparative panel [2].

Receptor selectivity Off-target binding NOP vs opioid receptors

SB-612111 Functions as a Pure Antagonist with No Intrinsic Agonist Activity at Concentrations up to 1 μM

In native NOP receptors expressed in rat ventrolateral periaqueductal gray (vlPAG) neurons, SB-612111 concentration-dependently antagonized N/OFQ-induced G-protein coupled inwardly rectifying K+ (GIRK) currents with an IC50 of 87.7 ± 1.2 nM [1]. SB-612111 exhibited no intrinsic agonistic activity when applied alone at concentrations up to 1 μM, and did not affect GIRK currents induced by the μ-opioid receptor agonist DAMGO, confirming functional selectivity for NOP over μ-opioid receptor-mediated signaling in a native neuronal preparation [2].

Functional antagonism Inverse agonism GIRK channel electrophysiology

SB-612111 Demonstrates In Vivo Antagonist Efficacy in Acute and Inflammatory Pain Models at Quantified ED50 Values

SB-612111 antagonizes the pronociceptive action of nociceptin in an acute pain model with an ED50 of 0.69 mg/kg, and blocks nociceptin-induced thermal hyperalgesia in a rat carrageenan inflammatory pain model with an ED50 of 0.62 mg/kg (i.v.) [1]. In morphine-tolerant animals, SB-612111 potentiates the analgesic action of morphine, demonstrating therapeutic potential in opioid-tolerant pain states without producing measurable antinociceptive effects when administered alone [2].

In vivo pharmacology Pain models NOP antagonist efficacy

Deuterated SB-612111-d4 Enables Accurate Matrix Effect Compensation in LC-MS/MS Bioanalysis Where Structural Analogs Fail

Stable isotope-labeled internal standards such as SB-612111-d4 Hydrochloride co-elute with the unlabeled analyte and exhibit nearly identical ionization efficiency, enabling precise compensation for matrix effects in complex biological samples [1]. Unlike structurally related but chemically distinct internal standards (e.g., J-113397), deuterated SB-612111-d4 differs from the analyte by only four mass units (M+4) while retaining identical chromatographic behavior. This mass difference permits unambiguous MS/MS differentiation in multiple reaction monitoring (MRM) mode without cross-interference .

Stable isotope dilution LC-MS/MS quantification Bioanalytical method validation

SB 612111-d4 Hydrochloride – Optimal Research and Bioanalytical Application Scenarios


LC-MS/MS Quantification of SB-612111 in Pharmacokinetic and Tissue Distribution Studies

SB 612111-d4 Hydrochloride is the requisite stable isotope-labeled internal standard for developing and validating LC-MS/MS methods to quantify SB-612111 in plasma, brain tissue, and other biological matrices. The M+4 mass shift enables MRM-based detection with minimal cross-talk, while co-elution with the analyte compensates for ion suppression or enhancement caused by matrix components [1]. This application is essential for preclinical pharmacokinetic profiling of SB-612111 and for confirming target engagement in CNS tissues where NOP receptor occupancy correlates with unlabeled SB-612111 concentration [2].

In Vitro NOP Receptor Binding Displacement Assays Requiring Pure Antagonist Pharmacology

Researchers conducting radioligand binding displacement assays with [3H]N/OFQ or [35S]GTPγS functional binding assays at human recombinant NOP receptors should select SB-612111 (unlabeled) as the reference antagonist, with SB-612111-d4 reserved for analytical applications. The parent compound demonstrates superior affinity (Ki = 0.33 nM) and functional antagonist potency (pKB = 9.70) compared to J-113397 [1]. Its pure antagonist profile (no intrinsic activity at ≤1 μM) ensures that observed displacement reflects competitive receptor blockade rather than confounding partial agonism [2].

In Vivo Pain Pharmacology Studies Investigating NOP-Mediated Modulation of Opioid Tolerance

SB-612111 (unlabeled) is validated for in vivo use in rodent models of acute pain, inflammatory hyperalgesia, and morphine tolerance. ED50 values of 0.62-0.69 mg/kg (i.v.) provide a benchmark for dosing in mechanistic studies exploring NOP receptor antagonism as an adjunct to opioid analgesia [1]. SB-612111-d4 Hydrochloride supports these studies by enabling post-mortem quantification of compound exposure in plasma and CNS tissues via LC-MS/MS, correlating behavioral outcomes with achieved brain concentrations [2].

Electrophysiological Characterization of Native NOP Receptors in Brain Slice Preparations

SB-612111 is a validated tool compound for electrophysiological studies of native NOP receptor signaling in CNS tissues. In rat vlPAG slices, SB-612111 concentration-dependently antagonizes N/OFQ-induced GIRK currents with an IC50 of 87.7 nM, with no effect on μ-opioid receptor-mediated currents at concentrations up to 1 μM [1]. This functional selectivity enables clean dissection of NOP-specific signaling pathways in brain regions implicated in pain processing, anxiety, and reward circuitry without cross-talk from classical opioid receptor modulation [2].

Quote Request

Request a Quote for SB 612111-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.